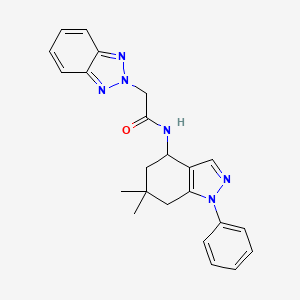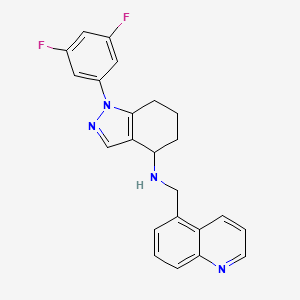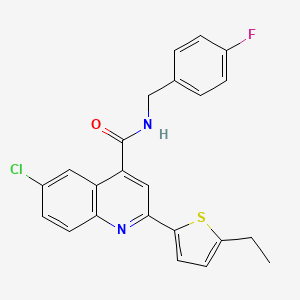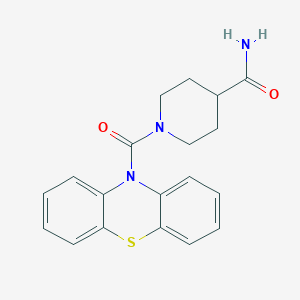![molecular formula C22H26ClNO2 B6031149 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CPP or CPP-115, and it has been found to have interesting properties that make it useful for a variety of research purposes.
Wirkmechanismus
The mechanism of action of CPP involves its inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, CPP can help to reduce the activity of neurons that are overactive, which can lead to seizures, anxiety, and other neurological disorders.
Biochemical and Physiological Effects:
CPP has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA in the brain, which can have a calming and anti-convulsant effect. It has also been found to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP in lab experiments is that it is a potent inhibitor of GABA aminotransferase, which makes it useful for studying the role of GABA in the brain. However, one limitation of using CPP is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on CPP. One area of interest is in the development of new drugs that are based on the structure of CPP. These drugs could be used to treat a variety of neurological disorders, including epilepsy, addiction, and depression. Another area of interest is in the development of new methods for synthesizing CPP, which could make it easier and more cost-effective to produce this compound for research purposes. Finally, there is also interest in studying the long-term effects of CPP on the brain, to better understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of CPP involves the reaction of 2-chlorobenzophenone with phenylacetic acid, followed by a reduction step using lithium aluminum hydride. The resulting product is then reacted with methoxymethylpiperidine to give CPP.
Wissenschaftliche Forschungsanwendungen
CPP has been studied for its potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and depression. It has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, CPP can increase the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-1-[4-(methoxymethyl)piperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO2/c1-26-16-17-11-13-24(14-12-17)22(25)15-20(18-7-3-2-4-8-18)19-9-5-6-10-21(19)23/h2-10,17,20H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCBYLZULLUQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)

![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
![2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B6031106.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6031119.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)

![methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)